molecular formula C18H15ClN2O3 B11519143 8-chloro-9-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

8-chloro-9-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Cat. No.: B11519143
M. Wt: 342.8 g/mol
InChI Key: IVWNHJKZDBXOMY-UHFFFAOYSA-N
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Description

8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a cyclopenta[c]quinoline core with various substituents such as chloro, nitro, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and nitrobenzenes can be subjected to cyclization reactions in the presence of catalysts and under specific temperature and pressure conditions . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL undergoes various chemical reactions, including:

Scientific Research Applications

8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

8-CHLORO-9-NITRO-4-PHENYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLIN-6-OL can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

8-chloro-9-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

InChI

InChI=1S/C18H15ClN2O3/c19-13-9-14(22)17-15(18(13)21(23)24)11-7-4-8-12(11)16(20-17)10-5-2-1-3-6-10/h1-7,9,11-12,16,20,22H,8H2

InChI Key

IVWNHJKZDBXOMY-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C(=C(C=C3O)Cl)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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